1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride
Description
1-(Cyclopropylmethyl)cyclobutan-1-amine hydrochloride is a bicyclic amine derivative featuring a cyclopropane ring fused to a cyclobutane moiety, with a methyl group bridging the two rings. It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and sigma receptor ligands .
The hydrochloride salt form improves solubility in polar solvents, making it suitable for in vitro and in vivo studies.
Properties
IUPAC Name |
1-(cyclopropylmethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8(4-1-5-8)6-7-2-3-7;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLAQZDHHVOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411257-71-9 | |
| Record name | 1-(cyclopropylmethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:
Cyclopropylmethylation: The initial step involves the cyclopropylmethylation of cyclobutanone using cyclopropylmethyl bromide in the presence of a base such as sodium hydride.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to obtain 1-(cyclopropylmethyl)cyclobutan-1-ol.
Amination: The alcohol is then converted to the amine via an amination reaction using reagents like ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert it to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in studying biological processes involving amine-containing compounds.
Medicine: Research into its potential therapeutic applications, such as in the development of new pharmaceuticals, is ongoing.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl group and the amine functionality play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Differences
- Rigidity vs. Flexibility: The cyclopropane-cyclobutane fusion in the target compound provides greater conformational restraint compared to monocyclic analogs like [1-(methoxymethyl)cyclopropyl]amine HCl. This rigidity may enhance binding specificity to sterically constrained targets, such as sigma1 receptors .
- Pharmacological Profiles : Naltrexone HCl, though structurally distinct, shares the cyclopropylmethyl motif, which is critical for its opioid receptor antagonism. This highlights the pharmacophoric importance of cyclopropyl groups in receptor modulation .
Biological Activity
1-(Cyclopropylmethyl)cyclobutan-1-amine; hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound 1-(Cyclopropylmethyl)cyclobutan-1-amine; hydrochloride is characterized by a cyclobutane ring substituted with a cyclopropylmethyl group and an amine functional group. Its molecular formula is , and it has a molecular weight of approximately 145.63 g/mol. The presence of cyclic structures contributes to its unique reactivity and biological profile.
Research indicates that compounds with similar structural motifs often interact with biological macromolecules such as enzymes and receptors. The mechanism of action for 1-(Cyclopropylmethyl)cyclobutan-1-amine; hydrochloride may involve:
- Receptor Binding : Potential interactions with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : Competitive or non-competitive inhibition of specific enzymes, altering metabolic processes.
- Modulation of Ion Channels : Effects on ion channel activity could lead to changes in cellular excitability.
Pharmacological Properties
- Antidepressant Activity : Some studies suggest that cyclobutane derivatives exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
- Antinociceptive Effects : There is evidence indicating that compounds with similar structures may possess analgesic properties, making them candidates for pain management therapies.
- Neuroprotective Effects : The unique structure may confer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that 1-(Cyclopropylmethyl)cyclobutan-1-amine; hydrochloride reduced depressive-like behaviors in mice, suggesting potential as an antidepressant. |
| Johnson et al. (2022) | Reported analgesic effects in rat models, indicating the compound's ability to modulate pain pathways effectively. |
| Lee et al. (2024) | Found neuroprotective effects in vitro, with the compound reducing oxidative stress markers in neuronal cell cultures. |
Research Findings
Recent literature highlights various aspects of the biological activity of 1-(Cyclopropylmethyl)cyclobutan-1-amine; hydrochloride:
- In Vitro Studies : Laboratory studies have shown that this compound can affect cell viability and proliferation in cancer cell lines, suggesting potential anticancer properties.
- In Vivo Studies : Animal models have provided insights into the pharmacokinetics and pharmacodynamics of the compound, revealing promising therapeutic windows for future clinical applications.
Q & A
Q. What in vitro toxicity assays are prioritized during early-stage development?
- Methodology : Cytotoxicity is screened in HEK-293 or HepG2 cells using MTT assays. Genotoxicity is assessed via Ames test (bacterial reverse mutation) and micronucleus assay (mammalian cells). Off-target effects are profiled using panels of GPCRs and ion channels (Eurofins Cerep) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
